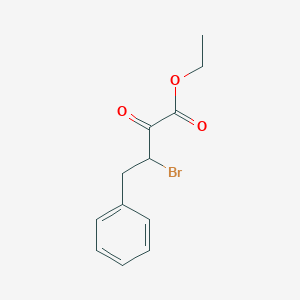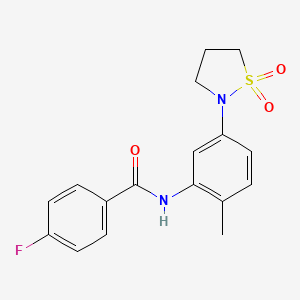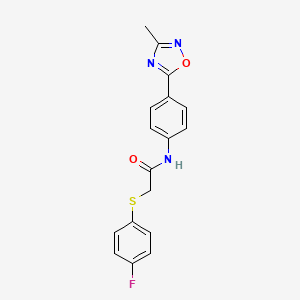![molecular formula C21H20FN3O B2794750 N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-76-6](/img/structure/B2794750.png)
N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O and its molecular weight is 349.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- Research has demonstrated the synthesis and characterization of derivatives similar to N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, highlighting methodologies for creating compounds with potential therapeutic properties. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives was detailed, providing insights into structural formation and elemental analysis (Hassan et al., 2014).
Applications in Medicinal Chemistry
- The compound's structural analogs have been explored for their cytotoxic activities against various cancer cell lines, showcasing the potential of this compound in cancer research. For example, a study on the synthesis of pyrazolines and amino pyrimidines as antibacterial agents indicates the broader applicability of such compounds in developing new therapeutic agents with antimicrobial properties (Solankee & Patel, 2004).
Hydrogen Bonding and Supramolecular Structures
- Investigations into the hydrogen bonding patterns and supramolecular structures of N-arylpyrazinecarboxamides have provided valuable information on the molecular interactions that underpin the stability and bioactivity of these compounds. Such studies are crucial for understanding how modifications to the molecular structure can influence the physical and chemical properties of the compound, potentially leading to the development of materials with novel properties (Wardell et al., 2008).
Antimicrobial and Antitumor Activities
- Several studies have focused on the antimicrobial and antitumor activities of compounds structurally related to this compound, underscoring the potential use of these compounds in treating infectious diseases and cancer. The exploration of chalcones, pyrazolines, and amino pyrimidines as antibacterial agents reveals the scope of research into harnessing the chemical structure of such compounds for therapeutic purposes (Solankee & Patel, 2004).
properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-4-6-16(7-5-15)20-19-3-2-12-24(19)13-14-25(20)21(26)23-18-10-8-17(22)9-11-18/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJRYHXPHCPRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2794667.png)
![Methyl[(2-methylfuran-3-yl)methyl]amine hydrochloride](/img/structure/B2794668.png)

![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2794670.png)


![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)
![ethyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B2794679.png)

![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)
